molecular formula C15H20F2N2O2 B15220888 Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate

Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate

Cat. No.: B15220888
M. Wt: 298.33 g/mol
InChI Key: MYELGUUROJTJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminomethyl group, two fluorine atoms, and a benzyl ester group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination reactions using formaldehyde and an amine source.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the benzyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as 4-aminomethylpiperidine and 4,4-difluoropiperidine share structural similarities.

    Benzyl Esters: Compounds like benzyl 4-aminobenzoate and benzyl 2-methylpiperidine-1-carboxylate.

Uniqueness

Benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and difluoro groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-4,4-difluoro-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-11-13(9-18)15(16,17)7-8-19(11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,18H2,1H3

InChI Key

MYELGUUROJTJGS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CCN1C(=O)OCC2=CC=CC=C2)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.